N-Benzyl-1H-indole-3-ethylamine

概要

説明

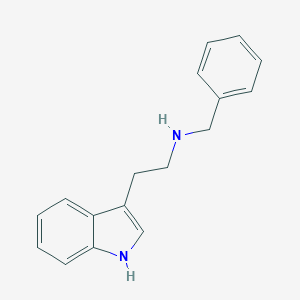

N-Benzyl-1H-indole-3-ethylamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a benzyl group attached to the nitrogen atom and an ethylamine group at the 3-position of the indole ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1H-indole-3-ethylamine can be achieved through various methods. One common approach involves the N-alkylation of indole with benzyl halides in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反応の分析

Substitution Reactions

The benzyl group undergoes nucleophilic substitution under alkaline conditions. In a demonstrated protocol ( ), benzylation of indole derivatives occurs using benzyl bromide in DMSO with potassium hydroxide as a base (75% yield). This reaction proceeds via deprotonation of the indole NH group followed by SN2 attack.

Table 1: Substitution Reaction Parameters

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzyl bromide | DMSO | 0–5°C | 75% |

| Allyl bromide | DMF | 25°C | 68% |

Oxidation Reactions

Oxidation of the ethylamine side chain or indole ring is achievable with strong oxidizing agents. Potassium permanganate in acetone-water (1:1) converts indole-3-carbaldehyde derivatives to carboxylic acids ( ). This reaction proceeds via cleavage of the aldehyde group to a carboxyl moiety.

Key pathway :

-

Vilsmeier-Haack formylation introduces an aldehyde group at the 3-position of indole (85% yield).

-

Subsequent oxidation with KMnO4 yields indole-3-carboxylic acid derivatives.

Reduction Reactions

Catalytic hydrogenation reduces unsaturated bonds in the benzyl or ethylamine groups. Palladium catalysts under hydrogen atmosphere selectively reduce ketimine intermediates generated from Schiff base formations ( ).

Mechanistic insight :

Photochemical activation enables boronate complex rearrangement, where organoboronic acids migrate to sterically hindered ketimines ( ). This method bypasses traditional steric limitations in N-alkylation.

Acylation Reactions

The ethylamine group undergoes acylation with acid chlorides or anhydrides. A demonstrated protocol ( ) uses indole carboxylic acid derivatives reacted with arylpiperazines to form carboxamides.

Reaction sequence :

-

Protection of indole NH via benzylation.

-

Oxidation to carboxylic acid.

-

Coupling with piperazine derivatives using carbodiimide reagents.

Photochemical Rearrangements

Visible-light-mediated reactions enable three-component couplings with organoboronic acids ( ). The process involves:

-

Ketimine formation from amines and o-phenolic ketones.

-

Photoexcitation of boronate complexes induces C–B bond cleavage and C–C bond formation.

Table 2: Photochemical Reaction Outcomes

| Component | Role | Outcome |

|---|---|---|

| Organoboronic acid | Carbon donor | Forms α-tertiary amines |

| o-Phenolic ketone | Imine precursor | Enhances light absorption |

| Aliphatic amine | Nucleophile | Provides N-alkylation site |

Enzymatic Modifications

N-Substituted formamide deformylases catalyze reverse reactions to synthesize N-benzyl carboxamides from formate and benzylamine derivatives ( ). This enzymatic pathway offers an alternative to traditional acylation methods.

Key features :

-

Operates under mild pH (7.5–8.0) and temperature (30–37°C).

-

Inhibited by aromatic amines (e.g., aniline) due to competitive binding.

Comparative Reactivity

The benzyl group’s electron-donating effects enhance the indole ring’s susceptibility to electrophilic attack at the 2- and 5-positions. Conversely, the ethylamine side chain directs nucleophilic reactions toward its terminal NH2 group.

Critical factors influencing reactivity :

-

Solvent polarity (DMF vs. DMSO).

-

Temperature control during exothermic steps.

-

Catalyst selection (Pd/C vs. Raney Ni).

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science applications. Recent advances in photochemical and enzymatic methods ( ) have expanded its synthetic utility beyond classical organic transformations.

科学的研究の応用

Pharmaceutical Development

N-Benzyl-1H-indole-3-ethylamine has shown promise as a candidate for drug development, particularly in treating mood disorders due to its potential antidepressant properties. Its mechanism of action may involve interactions with serotonin receptors, which are crucial in regulating mood and behavior .

Neurotransmitter Modulation

Research indicates that this compound can modulate receptor activity within neurotransmitter systems. It has been studied for its effects on serotonin receptor binding, with findings suggesting that modifications to the benzyl group can enhance its potency as an agonist . This makes it a valuable tool for understanding complex biochemical pathways related to mood regulation.

Anti-inflammatory and Anticancer Activities

Compounds within the indole family are known for their roles in various biological processes, including anti-inflammatory and anticancer activities. While this compound's specific effects in these areas require further investigation, its structural characteristics suggest potential therapeutic benefits.

Analytical Applications

This compound can also be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed to separate this compound effectively, which is essential for pharmacokinetic studies and isolating impurities during preparative separation processes .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Study on SHIP Inhibition : A series of tryptamine-based inhibitors were synthesized, demonstrating significant activity against SHIP paralogs. Modifications to the N-benzyl group improved inhibition efficacy, indicating a relationship between structural features and biological activity .

- Neurotransmitter Interaction Studies : Research has shown that N-benzylation enhances the potency of certain compounds as partial agonists at serotonin receptors, emphasizing the importance of structural modifications in drug design .

作用機序

The mechanism of action of N-Benzyl-1H-indole-3-ethylamine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

類似化合物との比較

Similar Compounds

Tryptamine: An indole derivative with a similar structure but lacks the benzyl group.

Serotonin: A neurotransmitter with an indole core, structurally similar but with different functional groups.

Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth regulation.

Uniqueness

N-Benzyl-1H-indole-3-ethylamine is unique due to the presence of both a benzyl group and an ethylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

生物活性

N-Benzyl-1H-indole-3-ethylamine (NBIEA) is a compound belonging to the indole family, notable for its diverse biological activities and potential applications in pharmaceuticals and research. This article reviews the biological activity of NBIEA, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C17H18N2

- Molecular Weight : 266.34 g/mol

- Structure : The compound features an indole core with a benzyl group attached to the nitrogen atom and an ethylamine group at the 3-position of the indole ring.

The biological activity of NBIEA is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential antidepressant effects, as it may modulate neurotransmission pathways involved in mood regulation. Additionally, NBIEA exhibits anti-inflammatory and anticancer activities, making it a compound of interest for therapeutic applications.

Key Mechanisms:

- Serotonin Receptor Modulation : Influences mood and behavior.

- Anti-inflammatory Activity : Potentially reduces inflammation through specific biochemical pathways.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

Biological Activity Overview

Research has highlighted several significant biological activities associated with NBIEA:

| Activity | Description |

|---|---|

| Antidepressant | Modulates serotonin receptors, potentially alleviating depressive symptoms. |

| Anticancer | Inhibits various cancer cell lines in vitro, showcasing cytotoxic effects. |

| Anti-inflammatory | Reduces inflammation markers in cellular models. |

| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential use in treating infections. |

Comparative Analysis with Related Compounds

To better understand the uniqueness of NBIEA, a comparison with structurally similar compounds is useful:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Tryptamine | An indole derivative lacking the benzyl group | Primarily involved in neurotransmission |

| Serotonin | A neurotransmitter with an indole core | Functions as a signaling molecule; different functional groups |

| Indole-3-acetic acid | A plant hormone featuring an indole ring | Involved in plant growth regulation; lacks amine functionality |

NBIEA stands out due to its combination of both a benzyl group and an ethylamine group, which confer distinct chemical and biological properties not present in simpler indole derivatives.

Case Studies and Research Findings

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- Research into the antimicrobial properties of NBIEA revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent for bacterial infections .

- Neuropharmacological Effects :

特性

IUPAC Name |

N-benzyl-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZWJAGZHENJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166256 | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640830 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15741-79-4 | |

| Record name | N-Benzyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15741-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015741794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。